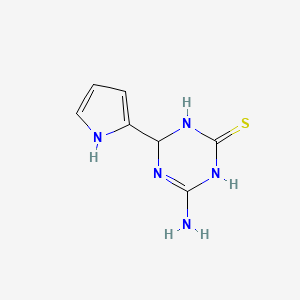

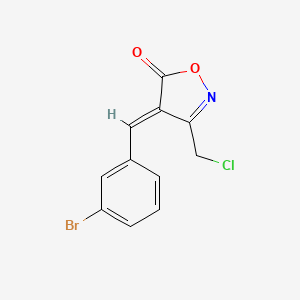

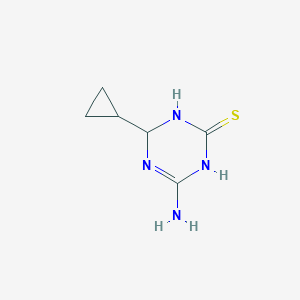

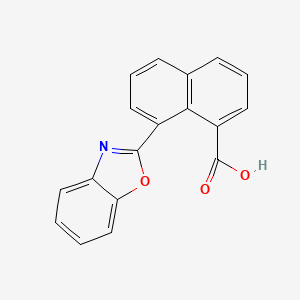

4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, is a derivative of the 1,2,4-triazine class, which is known for its potential in medicinal chemistry and pharmacology. The 1,2,4-triazine nucleus is a versatile scaffold that can be functionalized to yield compounds with significant biological activity, such as kinase inhibition . The presence of a pyrrol group and a thiol functionality in the compound suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

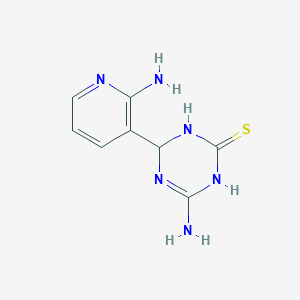

The synthesis of related 1,2,4-triazine derivatives has been described in the literature. For instance, a versatile synthesis route for pyrrolo[2,1-f][1,2,4]triazine derivatives has been developed, which could potentially be adapted for the synthesis of the compound . Another study reports the synthesis of 4-amino-1,2,4-triazine derivatives through the reaction of 3-acylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, followed by cleavage of the pyrrole ring . This method, which involves nucleophilic transformations and can be performed under 'green chemistry' principles, may offer insights into the synthesis of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, has been determined by X-ray crystallography . These compounds exhibit extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which are important for the stability of the crystal structure. Such structural analyses are crucial for understanding the molecular conformation and potential binding interactions of the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazine derivatives is influenced by the presence of amino and thiol groups. For example, the benzylmercapto derivative of a triazolo[3,4-f][1,2,4]triazine was synthesized through a reaction involving carbon disulfide and subsequent alkylation with benzyl bromide . These reactions highlight the nucleophilic character of the amino and thiol groups, which could be exploited in further chemical transformations of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, crystallinity, and stability of such compounds are likely to be influenced by the functional groups present and their ability to form hydrogen bonds and stacking interactions . These properties are essential for the practical application of the compound in medicinal chemistry and other fields.

Scientific Research Applications

Electrochemical Applications

- A study developed an electrode employing a similar compound, which showed excellent performance for Yb(3+) detection and selectivity over various metal ions. This electrode was used for potentiometric titration and determination of F(-) in mouthwash samples (Zamani, Rajabzadeh, & Ganjali, 2007).

Crystallographic Studies

- Research focusing on the crystal structure of a related compound found extensive networks of hydrogen bonds and π–π stacking interactions, enhancing understanding of molecular interactions (Lu, Qin, Zhu, & Yang, 2004).

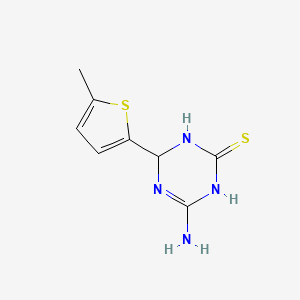

Synthesis of Functionalized Monomers

- Star-shaped thiophene and pyrrole functionalized monomers were synthesized for use in electrochemical copolymerization, indicating applications in materials science (Ak & Toppare, 2009).

Antimicrobial Activity

- Several studies have synthesized new compounds using 1,2,4-triazines, demonstrating their potential antimicrobial activity. These include fused 1,2,4-triazines (Ali, Al Harthi, Saad, & Amin, 2016) and triazoles starting from isonicotinic acid hydrazide (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Electrochromic Applications

- A new monomer was synthesized for use in electrochromic devices, demonstrating the utility of such compounds in advanced material applications (Ak, Ak, & Toppare, 2006).

Novel Synthesis Methods

- Research has focused on the synthesis of new heterocycles, including 1,2,4-triazines, indicating broad applications in medicinal chemistry and organic synthesis (Kobelev, Stepanova, Dmitriev, & Maslivets, 2019).

properties

IUPAC Name |

4-amino-2-(1H-pyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-6-10-5(11-7(13)12-6)4-2-1-3-9-4/h1-3,5,9H,(H4,8,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLSVKAFQZNQPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2NC(=S)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

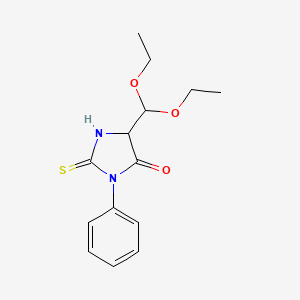

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)